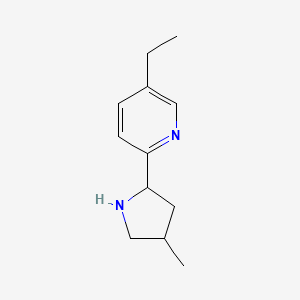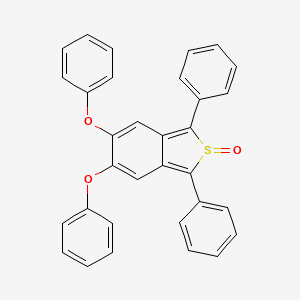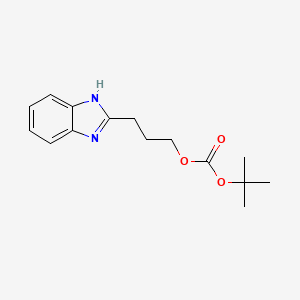![molecular formula C11H8ClFN2O4S2 B12586647 2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- CAS No. 646039-93-2](/img/structure/B12586647.png)
2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a sulfonamide group, a chlorine atom, a fluorophenyl group, and a nitro group, making it a highly functionalized molecule. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).
Major Products Formed
Reduction: Formation of 2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-amino-.
Substitution: Formation of various substituted thiophene derivatives.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and functional materials.
Mecanismo De Acción
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The fluorophenyl group can enhance the compound’s binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide
- 2-Thiophenesulfonamide, 5-chloro-N-(1-methylethyl)-4-nitro-
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and binding affinity. The combination of the nitro, sulfonamide, and chlorine groups provides a versatile platform for further functionalization and derivatization.
Propiedades
Número CAS |
646039-93-2 |
|---|---|
Fórmula molecular |
C11H8ClFN2O4S2 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
5-chloro-N-[(4-fluorophenyl)methyl]-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H8ClFN2O4S2/c12-11-9(15(16)17)5-10(20-11)21(18,19)14-6-7-1-3-8(13)4-2-7/h1-5,14H,6H2 |
Clave InChI |
FJKRZZWSPURMGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-2-Methyl-4-[(prop-1-yn-1-yl)imino]pent-2-enenitrile](/img/structure/B12586577.png)
![3,5-Bis[3-(benzyloxy)-4-nitrophenoxy]benzoic acid](/img/structure/B12586587.png)
![Azuleno[1,2-B]furan-4,6-dione](/img/structure/B12586591.png)
![(2R)-2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B12586594.png)
![Methanone, [2-[(1,1-dimethylethyl)dimethylsilyl]-5-thiazolyl]phenyl-](/img/structure/B12586596.png)
![Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12586602.png)

![2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]-](/img/structure/B12586619.png)


![(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine](/img/structure/B12586634.png)
![N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12586640.png)


